Ethyl 7-Bromo-2,2-dimethylheptanoate

Description

BenchChem offers high-quality Ethyl 7-Bromo-2,2-dimethylheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-Bromo-2,2-dimethylheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

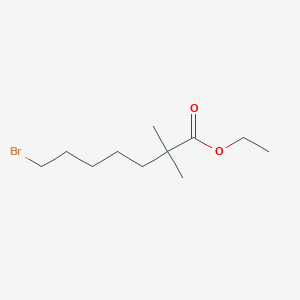

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromo-2,2-dimethylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRIIFZUZOIRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 7-bromo-2,2-dimethylheptanoate chemical properties

An In-Depth Technical Guide to Ethyl 7-bromo-2,2-dimethylheptanoate: Properties, Synthesis, and Applications

Introduction

Ethyl 7-bromo-2,2-dimethylheptanoate is a bifunctional organic compound featuring both an ethyl ester and a terminal primary alkyl bromide. While it shares structural characteristics with other aliphatic esters and halides, its primary significance in the scientific community lies in its role as a crucial intermediate in the synthesis of Bempedoic Acid (ETC-1002).[1][2][3][4][5] Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia, particularly for patients with statin intolerance.[1][6] This guide offers a detailed examination of the chemical properties, synthesis, and reactivity of Ethyl 7-bromo-2,2-dimethylheptanoate, providing essential insights for researchers and professionals in organic synthesis and drug development.

Physicochemical and Spectroscopic Properties

The structural features of Ethyl 7-bromo-2,2-dimethylheptanoate—a sterically hindered ester group and a terminal bromine atom on a flexible five-carbon chain—define its physical characteristics and spectroscopic signature.

Chemical and Physical Data

The compound is typically a colorless to light-yellow oil or semi-solid at room temperature.[1][7] Its key physical and chemical identifiers are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 123469-92-1 | [2][7][8] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [2][8] |

| Molecular Weight | 265.19 g/mol | [2][8] |

| IUPAC Name | ethyl 7-bromo-2,2-dimethylheptanoate | [2][8] |

| Synonyms | 7-Bromo-2,2-dimethylheptanoic acid ethyl ester, ETC-1002 intermediate 2 | [3][8] |

| Appearance | Colorless oil or semi-solid | [1][7] |

| Boiling Point | 106-108 °C at 0.01 mmHg | [1][3][9] |

| Density | ~1.169 - 1.2 g/cm³ (Predicted/Experimental) | [3][10] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of Ethyl 7-bromo-2,2-dimethylheptanoate. The following data has been reported in the literature.[1][11]

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.11 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.39 (t, J = 6.8 Hz, 2H, -CH₂CH₂ Br), 1.85 (m, 2H, -CH₂ CH₂Br), 1.56-1.35 (m, 4H, internal -CH₂- groups), 1.24 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ ), 1.16 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 177.9 (C=O), 60.2 (-C H₂CH₃), 42.0 (C (CH₃)₂), 40.4, 33.8, 32.5, 28.5, 25.1, 24.0 (alkyl chain carbons), 14.2 (-OCH₂C H₃) |

| HRMS (EI) | Calculated for C₁₁H₂₂BrO₂ [MH]⁺: 265.0803, Found: 265.0810 |

The ¹H NMR spectrum clearly resolves the key protons: a quartet for the ethyl ester methylene, a triplet for the methylene adjacent to the bromine, and a characteristic singlet for the two equivalent methyl groups at the C2 position.[1][11] The ¹³C NMR spectrum confirms the presence of the ester carbonyl at ~178 ppm and the carbon attached to bromine around 34 ppm.[1][11]

Synthesis and Mechanistic Considerations

The most prevalent synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate involves the mono-alkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane.[11][12] The success of this reaction hinges on precise control of stoichiometry and temperature to prevent undesired dialkylation, where the enolate reacts with the product.

Core Causality in Synthesis: Preventing Dialkylation

The primary challenge is the potential for the initially formed product, Ethyl 7-bromo-2,2-dimethylheptanoate, to react with another molecule of the ethyl isobutyrate enolate. To mitigate this, two experimental parameters are critical:

-

Strong, Non-nucleophilic Base: A strong base like Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon of ethyl isobutyrate, forming the nucleophilic enolate.[11]

-

Low Temperature: The reaction is conducted at low temperatures (-78 °C to -40 °C) to control the reaction kinetics, favoring the desired mono-alkylation over the competing dialkylation side reaction.[1][11]

The general synthetic workflow is depicted below.

Caption: General workflow for the synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate.

Detailed Experimental Protocol (Batch Process)

The following protocol is a representative synthesis adapted from published procedures.[1][11][13]

-

Inert Atmosphere: Under an argon or nitrogen atmosphere, charge a solution of 1,5-dibromopentane (1.1-1.2 equivalents) and ethyl isobutyrate (1.0 equivalent) into anhydrous Tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add a solution of Lithium Diisopropylamide (LDA) (0.9-1.0 equivalents) in THF dropwise over 40-60 minutes, ensuring the internal temperature remains below -70 °C.

-

Reaction: Allow the solution to stir overnight while gradually warming to room temperature.

-

Quenching: Carefully quench the excess base by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 N HCl, water, and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude material by vacuum distillation (e.g., 106-108 °C at 0.01 mm Hg) or column chromatography to yield the final product as a colorless oil.[1] Reported yields for this method vary, typically ranging from 44% to 76%.[1][11][12]

Advancements in Synthesis: Continuous Flow

To improve safety, efficiency, and scalability, continuous flow methodologies have been developed.[14] This approach involves pumping streams of pre-cooled ethyl isobutyrate, an organic base (like n-butyllithium), and 1,5-dibromopentane through a series of microreactors.[3][14][15] This method offers precise temperature control, rapid mixing, and significantly reduced reaction times (seconds to minutes), leading to improved yields (up to 87%) and higher purity.[3][14]

Reactivity and Core Application

The utility of Ethyl 7-bromo-2,2-dimethylheptanoate is defined by its two reactive sites: the ester and the alkyl bromide.

Reactivity Profile

-

Alkyl Bromide (C7): The terminal bromine atom is the primary site of reactivity, serving as an electrophilic center for bimolecular nucleophilic substitution (Sₙ2) reactions.[2] While it is a primary bromide, which favors Sₙ2, the distal gem-dimethyl group at C2 imparts a degree of rigidity to the alkyl chain, which can moderately influence reaction kinetics.[2]

-

Ethyl Ester (C1): The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This functionality is generally stable under the conditions used for Sₙ2 reactions at the C7 position.

Application in Bempedoic Acid Synthesis

The principal application of this compound is as a key building block in the multi-step synthesis of Bempedoic Acid.[1][2][4] In this context, two molecules of Ethyl 7-bromo-2,2-dimethylheptanoate are coupled together via a central linker. One common method involves a dimerization reaction with tosylmethyl isocyanide (TosMIC).[6][12]

The process can be visualized as follows:

Caption: Role of Ethyl 7-bromo-2,2-dimethylheptanoate in Bempedoic Acid synthesis.

This dimerization effectively combines two C9 chains into a C17 backbone (after subsequent transformations of the central linker), which forms the core structure of Bempedoic Acid.[6]

Safety and Handling

According to available safety data sheets, Ethyl 7-bromo-2,2-dimethylheptanoate is classified with the following hazards:

-

GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413).[8] Some sources also indicate it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[16]

-

Handling Precautions: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn.[16] Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of vapor.[17][18]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere, protected from light, and at room temperature.[7]

-

First Aid: In case of skin contact, wash immediately with copious amounts of water.[17] For eye contact, flush with plenty of water for at least 15 minutes.[17] If inhaled, move to fresh air. If swallowed, wash out the mouth with water. In all cases of significant exposure, seek medical attention.[17]

Conclusion

Ethyl 7-bromo-2,2-dimethylheptanoate is a specialized chemical intermediate whose value is intrinsically linked to the development of the lipid-lowering agent Bempedoic Acid. Its synthesis requires careful control to achieve selective mono-alkylation, a challenge that has been addressed through both optimized batch processes and modern continuous flow technology. The compound's reactivity is dominated by the terminal alkyl bromide, which allows it to serve as a versatile building block for constructing complex carbon skeletons. For drug development professionals and synthetic chemists, a thorough understanding of the properties and protocols associated with this molecule is essential for the efficient and safe production of next-generation cardiovascular therapeutics.

References

-

Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571. PubChem. [Link]

-

Cas 123469-92-1,ethyl-2,2-dimethyl-7-bromoheptanoate. LookChem. [Link]

-

ethyl-2,2-dimethyl-7-bromoheptanoate | CAS#:123469-92-1. Chemsrc. [Link]

-

Synthesis of Bempedoic Acid through Electrochemical Decarboxylation of Dialkylated Malonic Acid. SynOpen. [Link]

-

Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. (2019-07-15). Lupine Publishers. [Link]

- CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

ethyl 7-bromo-2,2-dimethylheptanoate. ChemBK. [Link]

-

Ethyl 7-bromoheptanoate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Buy Ethyl 7-Bromo-2,2-dimethylheptanoate | 123469-92-1 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Ethyl 7-bromo-2,2-dimethylheptanoate | 123469-92-1 [sigmaaldrich.com]

- 8. Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. ethyl-2,2-dimethyl-7-bromoheptanoate | CAS#:123469-92-1 | Chemsrc [chemsrc.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 15. ethyl-2,2-dimethyl-7-bromoheptanoate | 123469-92-1 [chemicalbook.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. chemicea.com [chemicea.com]

Ethyl 7-bromo-2,2-dimethylheptanoate CAS number 123469-92-1

An In-Depth Technical Guide to Ethyl 7-bromo-2,2-dimethylheptanoate (CAS: 123469-92-1)

Abstract

Ethyl 7-bromo-2,2-dimethylheptanoate is a bifunctional organic compound of significant interest in modern pharmaceutical synthesis.[1] Characterized by a terminal alkyl bromide and a sterically hindered ethyl ester, this molecule serves as a critical building block, most notably in the manufacturing of Bempedoic Acid, a novel lipid-lowering agent.[2][3][4] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols including both traditional batch and modern continuous flow methodologies, purification techniques, and analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights required for its successful synthesis and application.

Introduction and Strategic Importance

Ethyl 7-bromo-2,2-dimethylheptanoate (IUPAC Name: ethyl 7-bromo-2,2-dimethylheptanoate) is a key pharmaceutical intermediate whose value is intrinsically linked to the synthesis of Bempedoic Acid (ETC-1002).[2][5][6] Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor developed to treat hypercholesterolemia, offering an alternative or adjunct to statin therapy.[2][7] The subject compound provides a crucial seven-carbon chain with two key functionalities:

-

The Ethyl Ester: A relatively stable carboxylate protecting group that features a gem-dimethyl substitution at the alpha-position. This steric hindrance prevents self-condensation and other unwanted side reactions at this position.[3]

-

The Terminal Bromide: A versatile electrophilic site and an excellent leaving group, ideal for subsequent nucleophilic substitution reactions to build more complex molecular architectures.[1][8]

Its strategic importance lies in enabling a streamlined and efficient manufacturing process for bempedoic acid, contributing to high yields and purity of the final active pharmaceutical ingredient (API).[4][9]

Physicochemical Properties and Characterization

Accurate identification and purity assessment are paramount. The fundamental properties of Ethyl 7-bromo-2,2-dimethylheptanoate are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 123469-92-1 | [2][10] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [10][11] |

| Molecular Weight | 265.19 g/mol | [8][10][11] |

| Appearance | Colorless to light-yellow oil/liquid or semi-solid | [2][12][13][14] |

| Boiling Point | 106-108 °C at 0.01 mmHg (0.01 Torr) | [2][5][6] |

| Density | ~1.169 g/cm³ (Predicted) | [6][11] |

| SMILES | CCOC(=O)C(C)(C)CCCCCBr | [15] |

| InChIKey | SYRIIFZUZOIRNU-UHFFFAOYSA-N | [13][15] |

Spectroscopic Data

Verification of the compound's structure is typically achieved through a combination of NMR spectroscopy and mass spectrometry.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| -O-CH₂- CH₃ | 1.24 | t | 3H | a |

| -C(CH₃)₂ | 1.15 - 1.16 | s | 6H | b |

| -CH₂-CH₂-CH₂- | 1.35 - 1.56 | m | 4H | c, d |

| -C(CH₃)₂-CH₂ - | 1.56 (approx.) | m | 2H | e |

| -CH₂-Br | 1.85 | m | 2H | f |

| -CH₂ -CH₂-Br | 3.39 - 3.40 | t | 2H | g |

| -O-CH₂ -CH₃ | 4.11 | q | 2H | h |

Note: Data synthesized from multiple sources.[2][16]

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Ester C=O | 177.9 | Carbonyl |

| -O-CH₂ -CH₃ | 60.2 | Methylene (Ester) |

| -C -(CH₃)₂ | 42.0 - 42.1 | Quaternary Carbon |

| -C-C (CH₃)₂ | 40.4 - 40.5 | Methylene |

| -CH₂ -Br | 33.8 | Methylene (Brominated) |

| C5 | 32.5 - 32.6 | Methylene |

| C4 | 28.5 - 28.6 | Methylene |

| -C(C H₃)₂ | 25.1 - 25.2 | Methyl (gem-dimethyl) |

| C3 | 24.0 - 24.2 | Methylene |

| -O-CH₂-CH₃ | 14.2 - 14.3 | Methyl (Ester) |

Note: Data synthesized from multiple sources.[2][16]

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₂₂BrO₂ (MH⁺) 265.0803, found 265.0810.[2]

Synthesis Methodologies: From Batch to Continuous Flow

The principal synthetic route involves the monoalkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane.[1][16] The key challenge is to control the reaction to favor the desired mono-alkylated product over the di-alkylation byproduct.

Foundational Chemistry: Enolate Alkylation

The core of the synthesis is a nucleophilic substitution (Sₙ2) reaction.

-

Deprotonation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to abstract an α-proton from ethyl isobutyrate, forming a lithium enolate.[16] The choice of LDA is critical; its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl.

-

Alkylation: The resulting enolate nucleophile attacks one of the electrophilic carbons of 1,5-dibromopentane, displacing a bromide ion to form the C-C bond.[8]

-

Control: Using a large excess of 1,5-dibromopentane helps to statistically favor mono-alkylation. Furthermore, precise temperature control is essential to manage reaction kinetics and minimize side reactions.[16]

Caption: Synthesis pathway of Ethyl 7-bromo-2,2-dimethylheptanoate.

Continuous Flow Synthesis: A Modern Approach

Recent advancements have focused on converting the traditional batch synthesis to a more efficient and safer continuous flow process.[12][17] This approach offers significant advantages:

-

Enhanced Safety: The small reaction volumes within the reactor minimize risks associated with exothermic events and the handling of pyrophoric reagents like n-butyllithium.[3]

-

Precise Control: Flow reactors allow for superior control over reaction time (residence time), temperature, and mixing, leading to improved selectivity and reduced byproducts.[8][12]

-

Scalability: Production can be scaled up by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), simplifying the transition from lab to industrial scale.[17]

A typical flow setup involves using metering pumps to introduce solutions of ethyl isobutyrate and the base (e.g., LDA or n-butyllithium) into a cooled mixer and reactor coil, followed by the introduction of 1,5-dibromopentane in a second reactor module.[12][17]

Detailed Experimental Protocols

The following protocols are provided for instructional purposes and should be performed by trained personnel with appropriate safety measures.

Protocol 1: Laboratory-Scale Batch Synthesis

This protocol is adapted from established literature procedures.[2][16]

Materials:

-

Ethyl isobutyrate

-

1,5-dibromopentane

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/Hexane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Initial Charge: Charge the flask with ethyl isobutyrate (1.0 eq) and anhydrous THF. Cool the solution to -40 °C using a dry ice/acetone bath.[16]

-

Causality: Cryogenic temperatures are crucial to control the highly reactive enolate, prevent degradation, and minimize side reactions.

-

-

Enolate Formation: Add LDA solution (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -40 °C. Stir the resulting mixture for 1 hour at this temperature.[16]

-

Causality: Slow addition of the base prevents localized heating and ensures complete, controlled deprotonation.

-

-

Alkylation: Add 1,5-dibromopentane (1.4 - 1.5 eq) dropwise to the enolate solution, again maintaining the temperature at -40 °C. After the addition is complete, allow the reaction to stir for 30 minutes at -40 °C, then let it warm to room temperature and stir for 8 hours or overnight.[2][16]

-

Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. An excess of the dibromoalkane is used to outcompete the newly formed product for reaction with the enolate, thus minimizing the formation of the di-alkylated byproduct.

-

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[2]

-

Causality: This step neutralizes any remaining LDA and protonates the enolate, stopping the reaction safely.

-

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[16]

Protocol 2: Conceptual Continuous Flow Synthesis

This describes the logic and setup for a flow synthesis based on patented methods.[12][17]

System:

-

Pump 1: Ethyl isobutyrate in THF

-

Pump 2: Organic base (e.g., n-butyllithium or LDA) in solvent

-

Pump 3: 1,5-dibromopentane in THF

-

Pump 4: Quenching solution (e.g., aq. NH₄Cl)

-

Module 1: T-mixer followed by a cooled reactor coil (for enolate formation).

-

Module 2: T-mixer followed by a reactor coil (for alkylation).

-

Module 3: T-mixer for quenching.

Procedure:

-

Enolate Formation: Pump the ethyl isobutyrate solution and the base solution at defined flow rates into Module 1, which is maintained at a low temperature (e.g., -30 to 10 °C). The residence time in the coil is typically set between 60-300 seconds to ensure complete enolate formation.[12]

-

Alkylation: The output from Module 1 (the enolate solution) is continuously mixed with the 1,5-dibromopentane stream from Pump 3 in Module 2. The residence time in this second reactor coil allows for the alkylation to occur.[12]

-

Quenching: The product stream from Module 2 is then continuously mixed with the quenching solution from Pump 4 to terminate the reaction.

-

Collection & Post-Processing: The quenched reaction mixture is collected for subsequent batch workup and purification. This method provides a high-purity product with yields often reaching 85-90%.[12]

Purification and Quality Control

The primary impurities are unreacted 1,5-dibromopentane and the di-alkylation byproduct.

-

Purification: The most effective method for purification is vacuum distillation .[2][18] The significant difference in boiling points between the starting materials, product, and byproduct allows for excellent separation. For smaller scales or higher purity requirements, flash column chromatography on silica gel can be employed, typically using a non-polar eluent system like petroleum ether/ethyl acetate.[16][19]

-

Quality Control: The purity of the final product is typically assessed by Gas Chromatography (GC) , with purities of >97% being common.[10][12] The identity is confirmed using the spectroscopic methods outlined in Section 2.2.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 3. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Buy Ethyl 7-Bromo-2,2-dimethylheptanoate | 123469-92-1 [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. chemscene.com [chemscene.com]

- 11. ethyl-2,2-dimethyl-7-bromoheptanoate | 123469-92-1 [chemicalbook.com]

- 12. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 13. Ethyl 7-bromo-2,2-dimethylheptanoate | 123469-92-1 [sigmaaldrich.com]

- 14. Manufacturers of Ethyl 7-bromo-2,2-dimethylheptanoate, 97%, CAS 123469-92-1, E 5672, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 15. Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 18. Page loading... [wap.guidechem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 7-bromo-2,2-dimethylheptanoate molecular weight

An In-Depth Technical Guide to Ethyl 7-bromo-2,2-dimethylheptanoate: Synthesis, Characterization, and Application in Drug Development

Executive Summary

Ethyl 7-bromo-2,2-dimethylheptanoate is a pivotal chemical intermediate, primarily recognized for its role as a critical building block in the synthesis of Bempedoic Acid, a novel small molecule drug for managing hypercholesterolemia.[1][2][3] Its unique structure, featuring a terminal bromine atom and a sterically hindered ester group, makes it a versatile reagent in advanced organic synthesis.[4] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, detailed synthesis methodologies, purification protocols, analytical characterization, and its principal application in pharmaceutical manufacturing. The narrative emphasizes the causality behind experimental choices, grounding protocols in established chemical principles to ensure reproducibility and scalability.

Physicochemical Properties and Structure

Ethyl 7-bromo-2,2-dimethylheptanoate is a colorless oil or semi-solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling. The gem-dimethyl group adjacent to the ester carbonyl sterically shields the α-protons, influencing the conditions required for enolate formation during synthesis.

Table 1: Key Physicochemical Properties of Ethyl 7-bromo-2,2-dimethylheptanoate

| Property | Value | Source(s) |

| Molecular Weight | 265.19 g/mol | [5][6][7][8] |

| Molecular Formula | C₁₁H₂₁BrO₂ | [5][7][9] |

| CAS Number | 123469-92-1 | [5][6][9] |

| IUPAC Name | ethyl 7-bromo-2,2-dimethylheptanoate | [5] |

| Synonyms | 7-Bromo-2,2-dimethylheptanoic acid ethyl ester | [6][7] |

| Appearance | Liquid or semi-solid; Colorless oil | [1] |

| Boiling Point | 106-108 °C @ 0.01 mmHg | [1][8][10] |

| SMILES | CCOC(=O)C(C)(C)CCCCCBr | [5] |

Synthesis Methodologies: From Batch to Flow

The predominant synthetic route to Ethyl 7-bromo-2,2-dimethylheptanoate is the monoalkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane.[11][12] The success of this synthesis hinges on precise control of reaction conditions to favor the desired mono-substituted product over the dialkylated byproduct.

Core Synthetic Strategy

The reaction involves the deprotonation of ethyl isobutyrate at the α-carbon using a strong, non-nucleophilic base to form a lithium enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane in a classic SN2 reaction.

Caption: General workflow for the synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate.

Causality in Reagent Selection

The choice of base is critical. Strong, sterically hindered bases are required to efficiently deprotonate the ester without competing nucleophilic attack at the carbonyl carbon.

-

Lithium Diisopropylamide (LDA): This is the most commonly cited base.[1][11][13] Its bulky isopropyl groups make it highly non-nucleophilic, and it is exceptionally effective at low temperatures (-78 to -40 °C), which is crucial for controlling the reaction selectivity and preventing side reactions.[1][11]

-

n-Butyllithium (n-BuLi): While a very strong base, it is also a potent nucleophile. Its use requires careful temperature control and is often part of continuous flow systems where rapid mixing and precise temperature management can mitigate side reactions.[10][14]

-

Sodium Hydride (NaH): A safer, non-pyrophoric alternative to organolithium reagents, NaH is a non-nucleophilic base.[15] Reactions with NaH may require higher temperatures to proceed at a reasonable rate, which can sometimes reduce selectivity compared to low-temperature LDA-mediated reactions.[11]

Detailed Experimental Protocol: Batch Synthesis

This protocol is a synthesis of established literature methods, designed as a self-validating system where analytical checkpoints ensure reaction completion and purity.

-

Reactor Setup: A multi-neck, flame-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert argon or nitrogen atmosphere throughout the reaction.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF), followed by 1,5-dibromopentane (approx. 1.2 equivalents) and ethyl isobutyrate (1.0 equivalent).[1]

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent the formation of dialkylated byproducts.[1]

-

Base Addition: A solution of Lithium Diisopropylamide (LDA) in THF (approx. 0.95 equivalents) is added dropwise via the dropping funnel over 40-60 minutes, ensuring the internal temperature does not rise significantly.[1]

-

Reaction: The mixture is stirred at -78 °C and allowed to gradually warm to room temperature overnight.[1] Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1][13] This protonates any remaining enolate and unreacted LDA, preventing uncontrolled reactions during workup.

-

Workup and Isolation: The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed sequentially with 1N HCl, water, and saturated aqueous sodium bicarbonate (NaHCO₃) solution before being dried over anhydrous magnesium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure. The crude oil is then purified by vacuum distillation (e.g., 106-108 °C at 0.01 mmHg) to yield the final product as a colorless oil.[1]

Advancements: Continuous Flow Synthesis

Modern production has shifted towards continuous flow reactors to improve safety, efficiency, and scalability.[16][17] This approach offers precise control over reaction parameters, such as temperature and residence time, which significantly enhances selectivity and reduces the generation of byproducts.[16][17]

Caption: Conceptual diagram of a continuous flow synthesis setup.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of Ethyl 7-bromo-2,2-dimethylheptanoate, ensuring it meets the stringent requirements for use in pharmaceutical synthesis.

Caption: A typical analytical workflow for quality control.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for structural elucidation and confirmation.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 4.11 | Quartet (q) | 2H | -O-CH₂ -CH₃ | [1][11] |

| 3.39 | Triplet (t) | 2H | -CH₂-CH₂ -Br | [1][11] |

| 1.85 | Multiplet (m) | 2H | -CH₂ -CH₂-Br | [1][11] |

| 1.56 - 1.35 | Multiplet (m) | 4H | -C(CH₃)₂-CH₂-CH₂ -CH₂ - | [1][11] |

| 1.24 | Triplet (t) | 3H | -O-CH₂-CH₃ | [1][11] |

| 1.16 | Singlet (s) | 6H | -C(CH₃ )₂- | [1][11] |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| 177.9 | C =O (Ester) | [1][11] |

| 60.2 | -O-C H₂-CH₃ | [1][11] |

| 42.1 | -C (CH₃)₂- | [1] |

| 40.5 | -C(CH₃)₂-C H₂- | [1] |

| 33.8 | -C H₂-Br | [1][11] |

| 32.6 | -C H₂-CH₂-Br | [1][11] |

| 28.6 | Methylene Carbon | [1] |

| 25.2 | Methylene Carbon | [1] |

| 24.2 | -C(C H₃)₂ | [1] |

| 14.3 | -O-CH₂-C H₃ | [1] |

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition.

Application in the Synthesis of Bempedoic Acid

The primary and most significant application of Ethyl 7-bromo-2,2-dimethylheptanoate is as a key starting material for Bempedoic Acid.[2][18] In this pathway, two molecules of the intermediate are coupled via a C1 synthon, such as tosylmethyl isocyanide (TosMIC), to construct the C15 backbone of the final drug molecule.[12][13]

Caption: Role of the title compound in the Bempedoic Acid synthesis pathway.

This dimerization reaction is a critical transformation, and the purity of the starting bromoheptanoate directly impacts the yield and purity of the subsequent intermediates and, ultimately, the final active pharmaceutical ingredient (API).[3]

Conclusion

Ethyl 7-bromo-2,2-dimethylheptanoate is more than a simple alkyl halide; it is a precisely engineered molecule whose synthesis and purification demand careful control of reaction parameters. Its central role in the production of Bempedoic Acid underscores its importance in the pharmaceutical industry. The methodologies outlined in this guide, from classic batch synthesis to modern continuous flow processes, provide a robust framework for the production and quality control of this vital intermediate, enabling the development of next-generation therapeutics for cardiovascular disease.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11265571, Ethyl 7-bromo-2,2-dimethylheptanoate. PubChem. [Link]

-

Home Sunshine Pharma. Ethyl 7-bromo-2,2-dimethylheptanoate CAS 123469-92-1. Home Sunshine Pharma. [Link]

-

LabSolutions. Ethyl 7-bromo-2,2-dimethylheptanoate. LabSolutions. [Link]

- Google Patents. (2020). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

- Google Patents. (2022). CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester.

-

Pharmaffiliates. CAS No : 123469-92-1 | Product Name : Ethyl 7-bromo-2,2-dimethylheptanoate. Pharmaffiliates. [Link]

- Google Patents. (2010).

- Google Patents. (2013).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Ethyl 2,2-Dimethyl-7-Bromoheptanoate in Modern Pharmaceutical Synthesis. [Link]

-

Thieme. (2020). Synthesis of Bempedoic Acid through Electrochemical Decarboxylation of Dialkylated Malonic Acid. Thieme Chemistry. [Link]

-

Lupine Publishers. (2019). Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status. Lupine Publishers. [Link]

-

ChemBK. (2024). ethyl 7-bromo-2,2-dimethylheptanoate. ChemBK. [Link]

-

National Center for Biotechnology Information. (2020). A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. PubChem. [Link]

-

Organic Syntheses. Alkyl and alkylene bromides. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Synthesis of alkyl bromides. Organic Chemistry Portal. [Link]

-

YouTube. (2017). Make Alkyl Halides Bromoethane and Bromohexane. [Link]

-

LookChem. Cas 123469-92-1,ethyl-2,2-dimethyl-7-bromoheptanoate. LookChem. [Link]

-

Riddhesh. Manufacturer of Cas No. 123469-92-1 ethyl 7-bromo-2,2-dimethylheptanoate. Riddhesh. [Link]

Sources

- 1. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl-2,2-dimethyl-7-bromoheptanoate: Applications as Pharmaceutical Intermediate and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. Ethyl 7-bromo-2,2-dimethylheptanoate | C11H21BrO2 | CID 11265571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. chemscene.com [chemscene.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl 7-bromo-2,2-dimethylheptanoate CAS 123469-92-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. lookchem.com [lookchem.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. ethyl-2,2-dimethyl-7-bromoheptanoate | 123469-92-1 [chemicalbook.com]

- 15. A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 17. CN111675614B - Method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 18. Buy Ethyl 7-Bromo-2,2-dimethylheptanoate | 123469-92-1 [smolecule.com]

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 7-bromo-2,2-dimethylheptanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of ethyl 7-bromo-2,2-dimethylheptanoate, a key intermediate in the synthesis of pharmaceuticals like Bempedoic Acid.[1][2] As a Senior Application Scientist, this document moves beyond mere data reporting to detail the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization. We will integrate data from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D nuclear magnetic resonance experiments to build an unassailable structural proof. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous framework for molecular characterization.

Introduction

Chemical Identity and Significance

Ethyl 7-bromo-2,2-dimethylheptanoate (C₁₁H₂₁BrO₂) is a critical building block in modern organic synthesis.[3] Its primary role is as a precursor in the synthesis of Bempedoic Acid, a novel small molecule drug for lipid regulation.[1][2] The compound features a terminal bromine atom, a quaternary carbon center, and an ethyl ester—a combination of functionalities that necessitates a meticulous and unambiguous confirmation of its structure to ensure the integrity of downstream synthetic steps and the purity of the final active pharmaceutical ingredient. Any ambiguity, such as isomeric impurities arising from incorrect alkylation, could have profound consequences on reaction yield, purity, and safety.

The Logic of Orthogonal Analysis

Core Analytical Methodologies

The foundational step in our analysis is to confirm the molecular identity and key functional features of the compound. We will begin with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to verify the presence of expected functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first-line technique for any structural elucidation workflow. It provides the most accurate mass measurement, allowing for the confident determination of the elemental formula. For a halogenated compound like this, observing the characteristic isotopic pattern of bromine is a critical and non-negotiable validation point.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Calibration: Prior to analysis, calibrate the instrument using a known standard (e.g., sodium trifluoroacetate) to ensure mass accuracy below 5 ppm.

-

Acquisition: Infuse the sample and acquire the spectrum in positive ion mode. The expected ion would be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Data Analysis: Identify the monoisotopic mass and compare it to the theoretical mass. Crucially, analyze the isotopic pattern of the molecular ion peak.

Data Interpretation & Expected Results: The molecular formula is C₁₁H₂₁BrO₂. The theoretical monoisotopic mass is 264.0725 g/mol .[3] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the hallmark of a singly brominated compound in MS is a pair of peaks (M and M+2) of nearly equal intensity.

| Ion | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 265.0798 | 267.0777 | ~1:1 |

| [M+Na]⁺ | 287.0617 | 289.0597 | ~1:1 |

The presence of this characteristic 1:1 isotopic cluster at the correct high-resolution mass provides definitive evidence for the molecular formula and the incorporation of a single bromine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. For this target, we are looking for two key absorptions: the strong C=O stretch of the ester and the C-Br stretch. The absence of other signals, such as a broad O-H stretch, is equally important for confirming purity.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Data Interpretation & Expected Results: The spectrum should be dominated by aliphatic C-H stretches and the characteristic ester carbonyl peak.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1735 cm⁻¹ | Strong, sharp absorption. This is a key diagnostic peak.[4] |

| C-O (Ester) | ~1150-1250 cm⁻¹ | Strong stretch, confirming the ester functionality. |

| C(sp³)-H | ~2850-2960 cm⁻¹ | Multiple sharp peaks for the aliphatic chain.[4] |

| C-Br | ~500-600 cm⁻¹ | Weak to medium intensity, confirming the presence of the alkyl bromide. |

The combined MS and IR data confirm we have a C₁₁H₂₁BrO₂ molecule containing an ester and a C-Br bond. The next step is to determine the exact arrangement of these atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the definitive tool for mapping the carbon-hydrogen framework of a molecule. A logical, stepwise approach is crucial. We start with 1D experiments (¹H and ¹³C) to identify all unique proton and carbon environments. We then employ 2D correlation experiments to piece them together, moving from direct (1-bond) correlations to long-range (2-3 bond) correlations to build the final structure.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates the logical progression of experiments used to assemble the molecular structure.

Caption: Logical workflow for NMR structure elucidation.

¹H and ¹³C NMR: Identifying the Components

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a standard pulse sequence, ensuring adequate spectral width.

-

¹³C{¹H} NMR: Acquire with proton decoupling.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

Predicted NMR Data and Interpretation: Based on the structure, we can predict the expected signals. The numbers correspond to the carbon positions in the IUPAC name: ethyl 7-bromo-2,2-dimethylheptanoate.

Structure with Numbering: Br-(C7)H₂-(C6)H₂-(C5)H₂-(C4)H₂-(C3)H₂-(C2)(CH₃)₂-(C1)OO-(C8)H₂-(C9)H₃

| Label | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |

| a | C9 -H₃ | ~1.25 | t | 3H | ~14 | CH₃ |

| b | C8 -H₂ | ~4.12 | q | 2H | ~60 | CH₂ |

| c | C2 -(C**H₃)₂ | ~1.15 | s | 6H | ~25 | CH₃ |

| d | C3 -H₂ | ~1.50 | m | 2H | ~38 | CH₂ |

| e | C4 -H₂ | ~1.30 | m | 2H | ~24 | CH₂ |

| f | C5 -H₂ | ~1.40 | m | 2H | ~32 | CH₂ |

| g | C6 -H₂ | ~1.85 | m | 2H | ~28 | CH₂ |

| h | C7 -H₂ | ~3.40 | t | 2H | ~33 | CH₂ |

| i | C1 =O | - | - | - | ~177 | Quat (0) |

| j | C2 | - | - | - | ~41 | Quat (0) |

-

¹H Interpretation: The most downfield signals are the methylene protons next to the electronegative oxygen (b , ~4.12 ppm) and bromine (h , ~3.40 ppm). The ethyl group should present a classic quartet and triplet pattern. The two methyl groups at the C2 position are equivalent and will appear as a sharp singlet integrating to 6H. The remaining four CH₂ groups in the chain will appear as overlapping multiplets in the aliphatic region (~1.3-1.9 ppm).

-

¹³C Interpretation: The carbonyl carbon (i ) will be the most downfield (~177 ppm). The carbon attached to the oxygen (b ) will be around 60 ppm, while the carbon attached to the bromine (h ) will be around 33 ppm.[5] The two quaternary carbons (i, j ) will be visible in the broadband spectrum but absent in the DEPT-135.

2D NMR: Assembling the Structure

While 1D NMR identifies the pieces, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 3 bonds).

-

Key Expected Correlations: A strong cross-peak between the ethyl protons (a ↔b ). A chain of correlations connecting the alkyl backbone: h ↔g ↔f ↔e ↔d . Critically, there should be no correlation from the C3 protons (d ) to the C2-methyl protons (c ), confirming the quaternary nature of C2.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is the ultimate tool for definitively assigning which protons belong to which carbons.

-

Key Expected Correlations: The ¹H signal at ~1.25 ppm (a ) will correlate to the ¹³C signal at ~14 ppm. The ¹H signal at ~3.40 ppm (h ) will correlate to the ¹³C signal at ~33 ppm, and so on for all protonated carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the fragments identified by COSY.

-

Key Expected Correlations (The "Smoking Guns"):

-

Ester Linkage: A correlation from the ethyl methylene protons (b , ~4.12 ppm) to the carbonyl carbon (i , ~177 ppm). This proves the ethyl group is attached to the ester.

-

Quaternary Center: Correlations from the gem-dimethyl protons (c , ~1.15 ppm) to the quaternary carbon j (~41 ppm), the carbonyl carbon i (~177 ppm), and the C3 carbon d (~38 ppm). This unequivocally places the two methyl groups on the C2 carbon, adjacent to the ester.

-

Alkyl Chain: A correlation from the C3 protons (d ) to the quaternary carbon j connects the main alkyl chain to the dimethyl-ester head group.

-

-

Data Synthesis and Final Confirmation

The final step is to synthesize all the collected data into a single, cohesive structural proof.

Logical Confirmation of Ethyl 7-bromo-2,2-dimethylheptanoate

This diagram illustrates how independent data points from each analytical technique converge to confirm the final structure.

Sources

A Guide to the Spectroscopic Characterization of Ethyl 7-bromo-2,2-dimethylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-bromo-2,2-dimethylheptanoate (CAS No: 123469-92-1), a key intermediate in the synthesis of pharmacologically significant molecules such as bempedoic acid.[1][2][3] This document moves beyond a simple recitation of data, offering in-depth analysis and interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By explaining the causality behind spectral features and outlining robust experimental protocols, this guide serves as a practical resource for researchers in organic synthesis and drug development, ensuring the confident identification and quality assessment of this critical compound.

Introduction: The Significance of Ethyl 7-bromo-2,2-dimethylheptanoate

Ethyl 7-bromo-2,2-dimethylheptanoate is a bifunctional organic molecule featuring a terminal alkyl bromide and an ethyl ester.[4] Its structure makes it an important building block in multi-step organic syntheses.[4] Notably, it is a crucial intermediate in the manufacturing of bempedoic acid, a novel lipid-lowering drug.[1][2][3] The synthesis of this intermediate typically involves the alkylation of an ethyl isobutyrate enolate with 1,5-dibromopentane, a reaction that requires stringent control to optimize yield and minimize impurities.[4]

Given its role in pharmaceutical synthesis, rigorous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this analysis, providing an unambiguous fingerprint of the molecule. This guide details the expected spectroscopic data and provides the rationale for their interpretation.

Molecular Structure and Spectroscopic Correlation

The structure of Ethyl 7-bromo-2,2-dimethylheptanoate is fundamental to understanding its spectroscopic output. Each unique chemical environment within the molecule will give rise to distinct signals in its various spectra.

Caption: Numbered structure of Ethyl 7-bromo-2,2-dimethylheptanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | ~7.1 | Coupled to the two protons of the adjacent O-CH₂ group. |

| gem-diCH₃ | ~1.19 | Singlet (s) | 6H | - | These protons have no adjacent proton neighbors, resulting in a singlet. |

| -CH₂ - (C3) | ~1.55 | Multiplet (m) | 2H | - | Overlapping signals due to coupling with protons on C2 and C4. |

| -CH₂ - (C4, C5) | ~1.40 | Multiplet (m) | 4H | - | Complex splitting patterns due to coupling with adjacent methylene groups. |

| -CH₂ - (C6) | ~1.85 | Quintet (app) | 2H | ~7.5 | Coupled to the methylene groups at C5 and C7. Appears as an apparent quintet. |

| -CH₂ -Br (C7) | ~3.41 | Triplet (t) | 2H | ~6.8 | Deshielded by the electronegative bromine atom; coupled to the C6 protons. |

| O-CH₂ - | ~4.12 | Quartet (q) | 2H | ~7.1 | Deshielded by the adjacent oxygen atom; coupled to the ethyl CH₃ protons. |

Note on Literature Data: A patent (CN111675614A) reports ¹H NMR data as: 1.46 (s, 6H), 1.24 (m, 5H), 1.41 (m, 2H), 1.51 (m, 2H), 1.84 (m, 2H), 3.83 (t, 2H), 4.10 (q, 2H).[5] The unusual integration of 5H is likely due to the overlapping of the ethyl triplet and a methylene multiplet.[5] The predicted values above provide a more detailed theoretical interpretation.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR reveals the number of unique carbon environments in the molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single peak.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale |

| C =O | ~177.5 | The ester carbonyl carbon is significantly deshielded. |

| C (CH₃)₂ (C2) | ~41.5 | Quaternary carbon, shielded relative to the carbonyl. |

| O-C H₂- | ~60.5 | Carbon attached to oxygen is deshielded. |

| -C H₂-Br (C7) | ~33.8 | Carbon attached to bromine is deshielded compared to other methylene carbons. |

| -C H₂- (C6) | ~32.5 | Methylene carbon adjacent to the C-Br group. |

| -C H₂- (C3) | ~29.0 | Aliphatic methylene carbon. |

| -C H₂- (C4, C5) | ~24.5, ~25.0 | Aliphatic methylene carbons, may have slightly different shifts. |

| gem-diC H₃ | ~25.5 | Equivalent methyl carbons at the C2 position. |

| Ethyl -C H₃ | ~14.2 | The most shielded carbon, typical for a terminal methyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

Caption: Standard workflow for NMR analysis.

Expertise in Practice: The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and well-defined solvent residual peaks. Shimming is a critical step; improper shimming leads to broad, distorted peaks, which would obscure the fine coupling details essential for unambiguous structural assignment.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this volatile compound.[4][7]

Table 3: Predicted Key Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Proposed Fragment | Rationale |

| 264/266 | [M]⁺ | Molecular ion peak. The characteristic ~1:1 ratio of the two peaks is definitive evidence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 221/223 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester, a common fragmentation pathway. |

| 185 | [M - Br]⁺ | Loss of the bromine radical, resulting in a stable secondary carbocation. |

| 129 | [C₈H₁₇O]⁺ | Cleavage alpha to the carbonyl group (loss of C₄H₈Br radical). |

| 85 | [C₅H₉O]⁺ | McLafferty rearrangement, a characteristic fragmentation for esters with a sufficiently long alkyl chain. |

| 57 | [C(CH₃)₂]⁺ | Formation of the stable tert-butyl cation. |

Trustworthiness of Data: The presence of the isotopic pattern for bromine is a self-validating feature of the mass spectrum.[8] If the M+ and M+2 peaks are not observed in a roughly equal intensity, it strongly indicates the absence of bromine or the presence of co-eluting impurities.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |

| ~2960-2850 | C-H stretch | Alkane (CH₂, CH₃) | Characteristic of sp³ C-H bonds. |

| ~1735 | C=O stretch | Ester | This strong, sharp absorption is highly diagnostic for the ester carbonyl group.[3][9][10] |

| ~1240 & ~1150 | C-O stretch | Ester | Two distinct stretches are typical for the C-O bonds of the ester functional group, often referred to as the "Rule of Three" along with the C=O stretch.[11] |

| ~650-550 | C-Br stretch | Alkyl Bromide | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond.[9] |

Authoritative Grounding: The predicted frequencies are based on well-established correlation tables which link specific vibrational modes to functional groups.[2] The C=O stretch of an aliphatic ester typically appears in the 1750-1735 cm⁻¹ range.[4][10] The absence of a broad absorption band from 3300-2500 cm⁻¹ confidently excludes the presence of any carboxylic acid impurity, a potential hydrolysis product.[3]

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a complete and unambiguous characterization of Ethyl 7-bromo-2,2-dimethylheptanoate. The detailed analysis presented in this guide, including predicted data and the rationale behind it, equips researchers with the necessary tools to confirm the identity, structure, and purity of this vital pharmaceutical intermediate. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, upholding the principles of scientific integrity in research and development.

References

- University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart.

- ChemicalBook. (2022, December 8).

- Guidechem. (n.d.).

- ChemBK. (2024, January 2).

- Wikipedia. (2023).

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- BenchChem. (n.d.).

- Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry.

- University of Wisconsin-Platteville. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Wikipedia. (2023).

- Doc Brown's Chemistry. (n.d.).

- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters.

- PubChem. (n.d.). Ethyl 7-bromo-2,2-dimethylheptanoate.

- Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

- Smolecule. (n.d.).

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Esters.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.

Sources

- 1. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester - Google Patents [patents.google.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

1H NMR spectrum of Ethyl 7-bromo-2,2-dimethylheptanoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-bromo-2,2-dimethylheptanoate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and widely used method for determining the precise arrangement of atoms in a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 7-bromo-2,2-dimethylheptanoate, a substituted long-chain ester. The principles and methodologies discussed herein are broadly applicable to the structural characterization of a wide range of organic molecules, offering researchers and scientists a practical framework for spectral interpretation and quality control.

This document is structured to provide not just a theoretical prediction of the ¹H NMR spectrum but also the underlying scientific rationale for the expected chemical shifts, multiplicities, and integrations. By grounding our analysis in the fundamental principles of NMR, we aim to equip the reader with the expertise to confidently interpret similar spectra. Furthermore, we present a validated, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum, ensuring that the experimental approach is as robust as the theoretical analysis.

Molecular Structure and Predicted ¹H NMR Data

The structure of ethyl 7-bromo-2,2-dimethylheptanoate contains several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum. The presence of an electronegative bromine atom, an ester functional group, and gem-dimethyl groups provides a rich dataset for analysis.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | 1.25 | Triplet (t) | 3H | Ethyl ester CH₃, coupled to the CH₂ group (b). |

| b | 4.12 | Quartet (q) | 2H | Ethyl ester OCH₂, coupled to the CH₃ group (a). Deshielded by the adjacent oxygen atom. |

| c | 1.15 | Singlet (s) | 6H | Gem-dimethyl protons. Chemically equivalent with no adjacent protons to couple with, resulting in a singlet. |

| d | 1.50 | Triplet (t) | 2H | Methylene protons adjacent to the quaternary carbon. Coupled to the adjacent CH₂ group (e). |

| e | 1.30-1.40 | Multiplet (m) | 4H | Methylene protons in the middle of the alkyl chain. Overlapping signals due to similar chemical environments. |

| f | 1.85 | Multiplet (m) | 2H | Methylene protons adjacent to the bromine-bearing carbon. Slightly deshielded by the electronegative bromine. |

| g | 3.40 | Triplet (t) | 2H | Methylene protons attached to the carbon bearing the bromine atom. Significantly deshielded by the electronegative bromine. |

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of ethyl 7-bromo-2,2-dimethylheptanoate with each unique proton environment labeled for correlation with the predicted spectral data.

A simplified representation of the proton environments in Ethyl 7-bromo-2,2-dimethylheptanoate.

Detailed Spectral Analysis

The Ethyl Ester Group (Protons a & b)

The ethyl group of the ester provides a classic ethyl pattern. The methyl protons (a) are expected to appear as a triplet at approximately 1.25 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons (b) (n+1 rule, where n=2). The integration of this signal will correspond to three protons. The methylene protons (b) are adjacent to the electronegative oxygen atom of the ester, which deshields them, shifting their signal downfield to around 4.12 ppm. These protons are coupled to the three methyl protons (a), resulting in a quartet (n+1 rule, where n=3). The integration will be for two protons.

The Gem-Dimethyl Group (Protons c)

The two methyl groups attached to the C2 carbon are chemically equivalent due to free rotation around the C2-C3 bond. They are also isolated from any adjacent protons, as the C2 carbon is quaternary. Consequently, these six protons (c) will produce a single, sharp signal (a singlet) at approximately 1.15 ppm. This large singlet is often a highly recognizable feature in the spectra of molecules containing a gem-dimethyl group.

The Alkyl Chain (Protons d, e, f, & g)

The methylene protons along the alkyl chain will exhibit varying degrees of shielding and coupling.

-

Protons g: The methylene protons directly attached to the carbon bearing the bromine atom (g) are the most deshielded of the alkyl chain protons due to the high electronegativity of bromine. Their signal is predicted to be a triplet at around 3.40 ppm, resulting from coupling to the adjacent methylene protons (f).

-

Protons f: These methylene protons are adjacent to the bromine-substituted carbon and will be slightly deshielded, with a predicted chemical shift around 1.85 ppm. Due to coupling with both the 'g' and 'e' protons, this signal is expected to be a complex multiplet.

-

Protons e: The two methylene groups in the middle of the chain (protons e) are in very similar chemical environments, leading to overlapping signals. They are expected to appear as a complex multiplet in the region of 1.30-1.40 ppm.

-

Protons d: The methylene protons adjacent to the quaternary C2 carbon (d) will appear as a triplet around 1.50 ppm due to coupling with the neighboring 'e' protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like ethyl 7-bromo-2,2-dimethylheptanoate.

Materials and Reagents

-

Ethyl 7-bromo-2,2-dimethylheptanoate (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds. TMS serves as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Shimming:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the CDCl₃ solvent. The lock system uses the deuterium frequency to maintain a stable magnetic field.

-

Shim the magnetic field to achieve a high degree of homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay (d1) should be set to at least 1-2 seconds to allow for sufficient relaxation of the protons between pulses.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the chemical shifts, multiplicities, and integrations to elucidate the molecular structure.

-

Workflow for ¹H NMR Spectrum Acquisition

A flowchart of the experimental workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of ethyl 7-bromo-2,2-dimethylheptanoate offers a clear and instructive example of how fundamental NMR principles can be applied to the structural elucidation of complex organic molecules. Each distinct proton environment within the molecule gives rise to a predictable signal, and a thorough analysis of the chemical shifts, multiplicities, and integrations allows for an unambiguous assignment of the structure. The provided experimental protocol represents a robust and reliable method for obtaining high-quality NMR data, which is the foundation of any accurate spectral interpretation. By combining a strong theoretical understanding with meticulous experimental practice, researchers can confidently utilize ¹H NMR spectroscopy as a cornerstone of their analytical workflow in drug discovery and chemical research.

References

An In-depth Technical Guide to the ¹³C NMR of Ethyl 7-bromo-2,2-dimethylheptanoate

Preamble: The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically Carbon-13 (¹³C) NMR, provides an unparalleled, high-resolution map of the carbon skeleton of a molecule.[1] This guide offers a detailed examination of Ethyl 7-bromo-2,2-dimethylheptanoate, a functionalized aliphatic ester, through the lens of ¹³C NMR. We will dissect the theoretical underpinnings of its spectrum, provide a field-proven experimental protocol for its acquisition, and interpret the resulting data, thereby offering a comprehensive workflow for researchers and professionals in the field.

Molecular Structure and Predicted ¹³C NMR Spectrum

The first step in any NMR analysis is a thorough understanding of the target molecule's structure to identify unique carbon environments. Symmetries or the lack thereof dictate the number of expected signals in the spectrum.[2]

Structural Analysis and Carbon Environment Assignment

Ethyl 7-bromo-2,2-dimethylheptanoate possesses 11 carbon atoms, all of which are chemically non-equivalent. Therefore, we anticipate a total of 11 distinct signals in a proton-decoupled ¹³C NMR spectrum. For clarity in our analysis, we will use the numbering scheme presented in the diagram below.

Caption: Molecular structure and numbering scheme for Ethyl 7-bromo-2,2-dimethylheptanoate.

Chemical Shift Prediction and Rationale

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Key influencing factors include hybridization state, electronegativity of adjacent atoms, and steric effects.[1][3][4] Based on established principles, we can predict the approximate chemical shifts for each carbon.

-

sp² Hybridized Carbons: Carbonyl carbons are significantly deshielded due to sp² hybridization and the double bond to an electronegative oxygen atom, causing them to appear far downfield.[2]

-

sp³ Carbons Bonded to Heteroatoms: Carbons directly attached to electronegative atoms like oxygen or bromine experience a deshielding effect, shifting their signals downfield from typical alkane values.[4][5]

-

Alkyl Carbons: The remaining sp³ hybridized carbons in the chain will resonate in the upfield region of the spectrum. Their precise shifts are influenced by their distance from the electron-withdrawing ester and bromo functionalities.

The predicted chemical shifts are summarized in the table below.

| Carbon Atom(s) | Assignment | Hybridization | Predicted Shift (δ, ppm) | Rationale |

| C1 | C=O (Ester) | sp² | 177.0 - 178.0 | Carbonyl carbon, highly deshielded by double bond to oxygen.[1][2] |

| C10 | -O-C H₂-CH₃ | sp³ | 60.0 - 61.0 | Methylene carbon attached to electronegative ester oxygen.[6] |

| C7 | -C H₂-Br | sp³ | 33.0 - 35.0 | Methylene carbon attached to electronegative bromine atom. |

| C2 | -C (CH₃)₂- | sp³ | 41.0 - 42.0 | Quaternary carbon, deshielded by proximity to the ester group. |

| C6 | -C H₂-CH₂Br | sp³ | 32.0 - 33.0 | Beta-effect from the bromine atom causes a downfield shift. |

| C3 | -C(CH₃)₂-C H₂- | sp³ | 38.0 - 39.0 | Beta to the ester carbonyl and alpha to the quaternary carbon. |

| C5 | -C H₂-CH₂CH₂Br | sp³ | 28.0 - 29.0 | Gamma-effect from bromine; relatively shielded methylene carbon. |

| C4 | -CH₂-C H₂-CH₂- | sp³ | 24.5 - 25.5 | Most shielded methylene carbon, furthest from both functional groups. |

| C8, C9 | -C(C H₃)₂- | sp³ | 24.0 - 25.0 | Equivalent gem-dimethyl carbons. |

| C11 | -O-CH₂-C H₃ | sp³ | 14.0 - 14.5 | Terminal methyl group of the ethyl ester, typically upfield.[2] |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate experimental conditions that maximize signal-to-noise.[7]

Workflow for Spectrum Acquisition

Caption: Standardized workflow for acquiring a ¹³C NMR spectrum.

Step-by-Step Methodology

A. Sample Preparation:

-

Weighing: Accurately weigh 50-100 mg of Ethyl 7-bromo-2,2-dimethylheptanoate into a clean, dry vial. A higher concentration is generally preferred for ¹³C NMR to reduce acquisition time.[8][9][10]

-

Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[9] TMS serves as the internal reference standard, defined as 0.0 ppm.[1][6]

-

Dissolution: Agitate the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade magnetic field homogeneity and broaden spectral lines.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. Instrument and Acquisition Parameters: The following parameters are typical for a 400 MHz spectrometer but should be adapted based on the specific instrument and sample concentration.

-

Insertion and Stabilization: Insert the sample into the spectrometer. Allow several minutes for the sample to reach thermal equilibrium.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[11] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[11]

-

Probe Tuning: Tune and match the probe for the ¹³C frequency (~100 MHz on a 400 MHz instrument) to ensure efficient power transfer and signal detection.[12]

-

Acquisition Setup:

-